(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one
Overview
Description
(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one is an organic compound characterized by the presence of a pyrazole ring and an enone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Aldol Condensation: The enone moiety is introduced via an aldol condensation reaction between an aldehyde and a ketone in the presence of a base such as sodium hydroxide.
Final Coupling: The pyrazole derivative is then coupled with the enone intermediate under acidic or basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and yield.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Types of Reactions:
Oxidation: The enone group can undergo oxidation to form diketones or carboxylic acids.
Reduction: Reduction of the enone group can yield alcohols or alkanes.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkyl halides, and nucleophiles.
Major Products:
Oxidation Products: Diketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one involves:
Molecular Targets: Interaction with enzymes or receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-ol: Similar structure but with an alcohol group instead of a ketone.
(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-amine: Contains an amine group instead of a ketone.
Uniqueness:
Functional Group Diversity:
Versatility: Its ability to undergo various chemical reactions and form diverse products enhances its utility in different research fields.
Biological Activity
(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, analgesic, and anticancer activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound has a unique structural framework that includes a pyrazole moiety, which is known for its diverse biological activities. The synthesis of such compounds often involves reactions that modify the pyrazole ring to enhance biological activity.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study found that several synthesized pyrazolone derivatives showed higher anti-inflammatory activity compared to the reference drug phenylbutazone, with inhibition rates ranging from 58.95% to 87.35% after 2 hours of treatment . The presence of acidic centers like COOH groups in these compounds tends to enhance their anti-inflammatory properties .
Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives
Compound | % Inhibition (2h) | % Inhibition (3h) |
---|---|---|
Phenylbutazone | 57.41% | 70.56% |
Compound 6b | 78.06% | 86.67% |
Compound 9b | 87.35% | - |
2. Analgesic Activity
In addition to anti-inflammatory effects, many pyrazolone derivatives also exhibit analgesic properties. The analgesic activity is often assessed using models like the acetic acid-induced writhing test in mice, where compounds demonstrate significant pain relief comparable to standard analgesics .
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, particularly in prostate cancer cell lines. For example, certain compounds showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and PC-3, indicating potent cytotoxic effects . The mechanism involves inhibition of tubulin polymerization, which is critical for cancer cell proliferation.
Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 4.19 |
Compound B | PC-3 | 2.97 |
Compound C | SiHa | 3.60 |
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the pyrazole structure influence biological activity. For instance, substituents at specific positions on the pyrazole ring can significantly alter both potency and selectivity towards various biological targets .
Key Findings:
- Substituents : Methyl or halogen substitutions generally enhance activity.
- Acidic Centers : The presence of carboxylic or enolic groups tends to improve anti-inflammatory and analgesic activities.
- Ring Modifications : Alterations in the pyrazole ring can lead to improved binding affinity for target proteins involved in inflammation and cancer progression.
Case Studies
Several case studies have documented the efficacy of this compound and related compounds:
- Anti-inflammatory Study : A compound similar to this compound was tested in carrageenan-induced edema models, showing significant reduction in swelling compared to controls .
- Cancer Cell Line Testing : In vitro studies demonstrated that specific derivatives inhibited growth in prostate cancer cells by disrupting microtubule dynamics .
Properties
IUPAC Name |
(E)-4-(2-methylpyrazol-3-yl)but-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(11)3-4-8-5-6-9-10(8)2/h3-6H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIIZLHPUUXMCS-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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